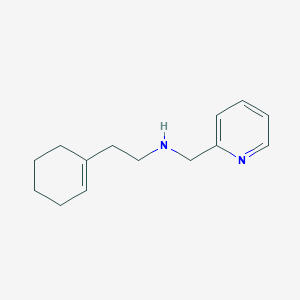![molecular formula C21H21FN2O2 B275990 N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275990.png)
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine, also known as FMe-ADMIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a fluorescent ligand that selectively binds to the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes.
作用机制
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine binds selectively to the adenosine A1 receptor and activates a signaling pathway that involves the inhibition of adenylyl cyclase and the activation of potassium channels. This leads to a decrease in intracellular cyclic AMP levels and hyperpolarization of the cell membrane, which ultimately results in the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects:
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to have several biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of heart rate and blood pressure, and the regulation of glucose and lipid metabolism. This ligand has also been shown to have anti-inflammatory and neuroprotective effects in various animal models.
实验室实验的优点和局限性
One of the main advantages of using N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine in lab experiments is its high selectivity and affinity for the adenosine A1 receptor, which allows for precise and accurate measurements of receptor expression and function. However, one of the limitations of using this ligand is its relatively low solubility, which may affect its bioavailability and pharmacokinetics in vivo.
未来方向
There are several future directions for the research on N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine, including the development of new analogs with improved properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), may provide new insights into the role of the adenosine A1 receptor in various physiological and pathological conditions.
合成方法
The synthesis of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine involves several steps, including the reaction of 3-methoxybenzylamine with 2-fluorobenzyl bromide, followed by the reaction of the resulting intermediate with 2-pyridinemethanol. The final product is obtained by the deprotection of the benzyl and pyridine groups using hydrogenation and acid treatment.
科学研究应用
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been widely used in scientific research for studying the adenosine A1 receptor and its physiological functions. This ligand has been used to investigate the receptor's expression, distribution, and pharmacology in various tissues and organs, including the brain, heart, and kidneys. N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has also been used to study the role of the adenosine A1 receptor in various diseases, such as ischemia-reperfusion injury, hypertension, and diabetes.
属性
分子式 |
C21H21FN2O2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C21H21FN2O2/c1-25-20-11-6-8-16(13-23-14-18-9-4-5-12-24-18)21(20)26-15-17-7-2-3-10-19(17)22/h2-12,23H,13-15H2,1H3 |
InChI 键 |
NYDVCPYUBPEVRP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNCC3=CC=CC=N3 |
规范 SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine](/img/structure/B275907.png)
![4-({[2-(1-Cyclohexen-1-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275912.png)



![3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine](/img/structure/B275917.png)
![1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)


![[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275926.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275928.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B275931.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275932.png)
![2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275933.png)